Thiarubrine C, (E)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

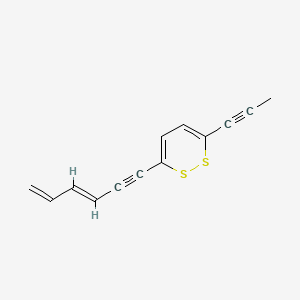

Thiarubrine C, (E)- is a polyacetylenic 1,2-dithiin compound isolated from the roots of Rudbeckia hirta (Asteraceae).

Vorbereitungsmethoden

The total synthesis of Thiarubrine C, (E)- involves several steps. One efficient method starts with 2,4-hexadiyne-1,6-diol. The synthesis involves the use of tert-butyl mercaptan for regio- and stereoselective 1,4-bis-addition to 1,4-disubstituted 1,3-butadiynes. This is followed by oxidation with Dess-Martin periodinane or oxalyl chloride in dimethyl sulfoxide to yield the dialdehyde

Analyse Chemischer Reaktionen

Thiarubrine C, (E)- undergoes various chemical reactions, including photolysis and oxidation. When exposed to visible light, it forms 2,6-dithiabicyclo[3.1.0]hexene polyyne photointermediates, which are short-lived and unstable. These intermediates can further convert to thiophenes and cyclooctasulfur . The compound also exhibits DNA-cleaving properties in the presence of thiol, oxygen, and trace metal ions, suggesting the generation of hydroxyl radicals .

Wissenschaftliche Forschungsanwendungen

Thiarubrine C, (E)- has been extensively studied for its nematicidal activity. It is toxic to plant-parasitic nematodes such as Meloidogyne incognita and Pratylenchus penetrans, making it a potential agent for controlling these pests in agriculture . Additionally, its DNA-cleaving properties have garnered interest in the field of medicinal chemistry, particularly for its potential anticancer and antiviral applications .

Wirkmechanismus

The mechanism of action of Thiarubrine C, (E)- involves the cleavage of disulfide or multisulfide bonds, producing thiol or thiolate. This triggers an activation cascade leading to the generation of highly reactive electrophiles or cytotoxic species that can cause DNA strand scission . The compound’s phototoxicity is also significant, with light exposure enhancing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Thiarubrine C, (E)- is similar to other polyacetylenic 1,2-dithiins such as Thiarubrine A. Thiarubrine C, (E)- has a double bond, whereas Thiarubrine A has a triple bond . Other related compounds include delta-terthienyl, which also exhibits nematicidal activity but differs in its chemical structure and light dependency . The unique combination of phototoxicity and DNA-cleaving properties sets Thiarubrine C, (E)- apart from its analogs.

Eigenschaften

CAS-Nummer |

65710-89-6 |

|---|---|

Molekularformel |

C13H10S2 |

Molekulargewicht |

230.4 g/mol |

IUPAC-Name |

3-[(3E)-hexa-3,5-dien-1-ynyl]-6-prop-1-ynyldithiine |

InChI |

InChI=1S/C13H10S2/c1-3-5-6-7-9-13-11-10-12(8-4-2)14-15-13/h3,5-6,10-11H,1H2,2H3/b6-5+ |

InChI-Schlüssel |

VWFQWQAMVFRICV-AATRIKPKSA-N |

Isomerische SMILES |

CC#CC1=CC=C(SS1)C#C/C=C/C=C |

Kanonische SMILES |

CC#CC1=CC=C(SS1)C#CC=CC=C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.